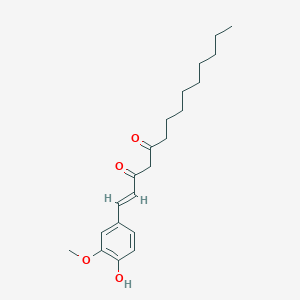

1-Dehydro-10-gingerdione

Descripción

Propiedades

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h11-15,24H,3-10,16H2,1-2H3/b13-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDGTTCAEQPSJA-ACCUITESSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193762 |

Source

|

| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82206-04-0 |

Source

|

| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82206-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-tetradecene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of 1-Dehydro-10-gingerdione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydro-10-gingerdione (D10G) is a pungent bioactive compound isolated from the rhizomes of Zingiber officinale (ginger). Emerging research has highlighted its significant therapeutic potential, particularly in the context of inflammatory diseases. This technical guide provides a comprehensive overview of the core mechanism of action of D10G, with a focus on its well-documented anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways involved to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary and most well-elucidated mechanism of action of this compound is its potent and direct inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its dysregulation is implicated in a wide range of inflammatory and autoimmune disorders. D10G exerts its anti-inflammatory effects by directly targeting and inhibiting IκB kinase β (IKKβ), a critical upstream kinase in the canonical NF-κB activation cascade.

Direct Inhibition of IKKβ

D10G has been shown to directly and irreversibly inhibit the catalytic activity of IKKβ.[1] This inhibition is achieved through the interaction of D10G with a specific cysteine residue (Cys-179) located in the activation loop of IKKβ.[1] The α,β-unsaturated carbonyl group in the structure of D10G likely acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys-179. This interaction prevents the phosphorylation and subsequent activation of IKKβ.

By inhibiting IKKβ, D10G prevents the phosphorylation of the inhibitory protein IκBα. In resting cells, IκBα is bound to NF-κB, sequestering it in the cytoplasm. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IKKβ phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of a host of pro-inflammatory genes. The inhibitory action of D10G on IKKβ effectively blocks this entire cascade.[1]

Quantitative Data

The inhibitory effects of this compound have been quantified in various in vitro assays, primarily using macrophage cell lines such as RAW 264.7. The following tables summarize the key quantitative data from published studies.

| Assay | Cell Line | Stimulus | IC50 Value (µM) | Reference |

| NF-κB Transcriptional Activity (SEAP Reporter) | RAW 264.7 | LPS | 8 | [1] |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | 13 | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | 9 | |

| iNOS Promoter Activity | RAW 264.7 | LPS | 12 | |

| COX-2 Promoter Activity | RAW 264.7 | LPS | 14 |

Table 1: Inhibitory Concentration (IC50) Values of this compound

| Inflammatory Mediator | Cell Line | Stimulus | D10G Concentration (µM) | Inhibition (%) | Reference |

| iNOS Protein Expression | RAW 264.7 | LPS | 10 | Significant | |

| iNOS Protein Expression | RAW 264.7 | LPS | 30 | Strong | |

| COX-2 Protein Expression | RAW 264.7 | LPS | 10 | Moderate | |

| COX-2 Protein Expression | RAW 264.7 | LPS | 30 | Strong |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Protein Expression by this compound

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams have been generated using the DOT language.

Caption: D10G directly inhibits the IKK complex, preventing NF-κB activation.

References

The Role of 1-Dehydro-10-gingerdione in the Bioactivity of Ginger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale) has a long history of medicinal use, attributed to its rich composition of bioactive compounds. Among these, the pungent gingerdiones play a significant role in its pharmacological effects. This technical guide focuses on 1-dehydro-10-gingerdione (D10G), a key constituent, and its contribution to ginger's bioactivity. D10G has emerged as a potent anti-inflammatory agent, and this document provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. While the primary focus of current research has been on its anti-inflammatory properties, this guide also touches upon the potential antioxidant and anticancer activities of related ginger compounds, highlighting areas for future investigation into D10G.

Anti-inflammatory Bioactivity of this compound

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. D10G has been shown to be more effective than other pungent constituents of ginger, such as[1]-shogaol, in inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[2]

Mechanism of Action: Inhibition of IKKβ and the NF-κB Pathway

This compound directly targets and inhibits the catalytic activity of IκB kinase β (IKKβ).[2] This inhibition is irreversible and occurs through direct interaction with the cysteine residue at position 179 (Cys179) in the activation loop of IKKβ.[2] By inhibiting IKKβ, D10G prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of NF-κB to the nucleus is blocked, leading to the suppression of NF-κB-regulated expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6).[2]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

| Target | IC50 Value (µM) | Cell Line | Stimulant | Reference |

| PGE2 Production | 9 | RAW 264.7 | LPS | |

| iNOS Promoter Activity | 12 | RAW 264.7 | LPS | |

| COX-2 Promoter Activity | 14 | RAW 264.7 | LPS | |

| NO Production | 13 | RAW 264.7 | LPS |

Modulation of MAPK Signaling

In addition to its potent inhibition of the NF-κB pathway, this compound has been observed to differentially inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) in LPS-stimulated macrophages. Specifically, D10G shows a more sensitive inhibitory effect on the activation of c-Jun N-terminal kinase (JNK) compared to p38 and ERK.

Antioxidant and Anticancer Bioactivities: Areas for Further Research

While extensive research has highlighted the anti-inflammatory role of this compound, specific quantitative data on its antioxidant and anticancer activities are not as readily available. However, studies on structurally related ginger compounds, such as 1-dehydro-6-gingerdione, have demonstrated significant antioxidant and anticancer effects, suggesting that D10G may possess similar properties.

-

Antioxidant Potential: Ginger and its constituents are known for their antioxidant properties. While direct radical scavenging assays for D10G are not widely reported, the inhibition of inflammatory pathways that generate reactive oxygen species (ROS) suggests an indirect antioxidant effect.

-

Anticancer Potential: Other gingerdiones, such as 1-dehydro-6-gingerdione, have been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast cancer cell lines. Given the structural similarity, it is plausible that this compound may also exhibit anticancer activity, representing a promising area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Isolation of this compound from Ginger

-

Extraction: Dried rhizomes of Zingiber officinale are extracted with 70% methanol.

-

Partitioning: The methanol extract is partitioned with a 1:1 mixture of water and dichloromethane.

-

Chromatography: The dichloromethane fraction is subjected to repetitive chromatographic purification using a silica gel column to isolate this compound. Purity is confirmed by HPLC analysis.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 143 U·mL⁻¹ benzylpenicillin potassium, and 100 µg·mL⁻¹ streptomycin sulfate at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Cells are pre-treated with this compound for a specified time (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (1 µg·mL⁻¹).

IKKβ Kinase Assay

This assay measures the direct inhibitory effect of this compound on IKKβ activity.

-

Immunoprecipitation: IKKβ is immunoprecipitated from cell lysates.

-

Pre-incubation: The immunoprecipitated IKKβ is pre-treated with this compound for 30 minutes.

-

Kinase Reaction: A kinase reaction is initiated by adding a substrate such as GST-IκBα and [γ-³²P]ATP.

-

Analysis: The phosphorylation of the substrate is analyzed by SDS-PAGE and autoradiography.

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules.

-

Protein Extraction: Cells are lysed, and protein concentrations are determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, iNOS, COX-2, p-JNK, JNK, p-p38, p38, p-ERK, ERK, and GAPDH as a loading control) overnight at 4°C.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence reagent.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of inflammatory genes.

-

RNA Isolation: Total RNA is extracted from cells.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

PCR Amplification: The cDNA is amplified using specific primers for target genes (e.g., iNOS, COX-2, IL-6, and a housekeeping gene like GAPDH for normalization). A typical PCR cycle consists of denaturation at 94°C, annealing at 50-60°C, and extension at 72°C for 25-30 cycles.

-

Analysis: PCR products are visualized by agarose gel electrophoresis.

Murine Primer Sequences for RT-PCR:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| iNOS | CTTT GCC ACG GAC GAG AC | TCG GAG GAG GAG GAG GAG |

| COX-2 | CAG CAA ATC CTT GCT GTT CC | TGG GAG GCA CTT GCA TTG A |

| IL-6 | GCT ACC AAA CTG GAT ATA ATC AGG A | CCA GGT AGC TAT GGT ACT CCA GAA |

| GAPDH | GGT GAA GGT CGG TGT GAA CG | CTT TGA TGT AGT CGT TCG AGA |

Visualizations: Signaling Pathways and Experimental Workflows

Figure 1: Mechanism of anti-inflammatory action of this compound.

References

Pharmacological Profile of 1-Dehydro-10-gingerdione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydro-10-gingerdione (D10G) is a naturally occurring phenolic compound isolated from the rhizome of Zingiber officinale (ginger). It belongs to the gingerdione class of compounds, which are known for their various biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of D10G, with a focus on its anti-inflammatory and potential anti-cancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action: Anti-inflammatory Effects

The primary and most well-characterized pharmacological action of this compound is its potent anti-inflammatory activity. This effect is mediated through the direct and irreversible inhibition of IκB kinase β (IKKβ), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5]

NF-κB Signaling Pathway Inhibition

The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IKKβ phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like interleukin-6 (IL-6).

This compound directly targets and inhibits the catalytic activity of IKKβ. This inhibition is irreversible and is achieved through the formation of a covalent bond with the cysteine-179 residue in the activation loop of IKKβ. By inhibiting IKKβ, D10G prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. The ultimate consequence is the suppression of the expression of NF-κB-regulated pro-inflammatory genes.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Dehydro-[10]-gingerdione | Endogenous Metabolite | 136826-50-1 | Invivochem [invivochem.com]

The Inhibitory Action of 1-Dehydro-10-gingerdione on the NF-κB Signaling Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of numerous chronic inflammatory and autoimmune diseases. 1-Dehydro-10-gingerdione (D10G), a pungent bioactive compound isolated from ginger (Zingiber officinale), has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which D10G modulates the NF-κB signaling pathway. The core mechanism involves the direct and irreversible inhibition of IκB kinase β (IKKβ), a critical upstream kinase essential for NF-κB activation. By targeting IKKβ, D10G effectively suppresses the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, highlighting its therapeutic potential in managing NF-κB-associated disorders.[1][2][3]

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary response mechanism to pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, and the cytokine tumor necrosis factor-alpha (TNF-α).

-

Resting State: In unstimulated cells, the NF-κB heterodimer (most commonly p65/p50) is held inactive in the cytoplasm through its association with an inhibitory protein, IκBα.

-

Activation Cascade: Upon stimulation by agonists like LPS or TNF-α, cell surface receptors (e.g., Toll-like receptors) trigger a signaling cascade that converges on the activation of the IκB kinase (IKK) complex.

-

IKK-Mediated Phosphorylation: The activated IKK complex, particularly its catalytic subunit IKKβ, phosphorylates IκBα at specific serine residues.

-

IκBα Degradation: This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.

-

NF-κB Translocation and Activation: The degradation of IκBα unmasks a nuclear localization sequence on the NF-κB p65 subunit, leading to its rapid translocation into the nucleus.[1]

-

Gene Transcription: Within the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes. This binding initiates the transcription of various pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6).[1]

Core Mechanism of Action of this compound

Research has elucidated that this compound (D10G) exerts its anti-inflammatory effects by directly targeting and inhibiting a key component of the NF-κB signaling cascade.

The Molecular Target: IKKβ The primary molecular target of D10G within this pathway is IκB kinase β (IKKβ) . D10G directly inhibits the catalytic kinase activity of IKKβ in a cell-free system and in macrophages stimulated with various agonists.

Mechanism of Inhibition The inhibition is both direct and irreversible. D10G covalently binds to the cysteine-179 (Cys179) residue located in the activation loop of the IKKβ subunit. This interaction is critical, as mutation of Cys179 to alanine completely abolishes the inhibitory effects of D10G.

Consequences of IKKβ Inhibition By inhibiting IKKβ, D10G effectively halts the downstream signaling cascade:

-

Prevents IκBα Phosphorylation: The catalytic activity of IKKβ is blocked, preventing the phosphorylation of IκBα.

-

Stabilizes the NF-κB/IκBα Complex: Without phosphorylation, IκBα is not targeted for degradation and remains bound to NF-κB, sequestering it in the cytoplasm.

-

Suppresses NF-κB Nuclear Translocation: Consequently, D10G suppresses the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Inhibits Gene Expression: With NF-κB retained in the cytoplasm, the transcription of NF-κB-regulated inflammatory genes such as iNOS, COX-2, and IL-6 is significantly suppressed.

References

- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Effects of 1-Dehydro-10-gingerdione

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-Dehydro-10-gingerdione (D10G), a pungent constituent isolated from the rhizomes of ginger (Zingiber officinale), has demonstrated significant anti-inflammatory properties. This technical document provides a comprehensive overview of its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its study. The primary molecular target of D10G is IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway. By directly inhibiting IKKβ, D10G effectively suppresses the expression of NF-κB-regulated inflammatory genes, suggesting its therapeutic potential for managing NF-κB-associated inflammation and autoimmune disorders.[1][2][3]

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of this compound is primarily attributed to its ability to disrupt the nuclear factor-κB (NF-κB) signaling cascade.[1][2] D10G acts as a direct inhibitor of IκB kinase β (IKKβ), a key component of the IKK complex responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.

The mechanism is specific and irreversible; D10G targets the cysteine residue at position 179 (Cys-179) within the activation loop of IKKβ. This interaction prevents the catalytic activity of IKKβ. Consequently, IκBα remains unphosphorylated and bound to NF-κB (the p50/p65 heterodimer), sequestering it in the cytoplasm. This prevents NF-κB's translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6). This targeted inhibition has been observed in macrophages stimulated with Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS) and the pro-inflammatory cytokine TNF-α.

Some studies also suggest that D10G's anti-inflammatory action may involve the myeloid differentiation protein 2 (MD-2), a co-receptor of TLR4. By binding to MD-2, D10G can down-regulate the expression of genes targeted by NF-κB and interferon regulatory factor 3 (IRF3).

Caption: D10G directly inhibits IKKβ, preventing NF-κB activation.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound in suppressing inflammatory responses has been quantified in various in vitro experiments. The data below is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of D10G on Inflammatory Gene Expression and Mediator Production

| Parameter Measured | Cell Type | Stimulant | D10G Concentration | Result (% Inhibition / Effect) | Reference |

| iNOS mRNA Expression | RAW 264.7 | LPS | 10 µM | Dose-dependent inhibition | |

| COX-2 mRNA Expression | RAW 264.7 | LPS | 10 µM | Dose-dependent inhibition | |

| IL-6 mRNA Expression | RAW 264.7 | LPS | 10 µM | Dose-dependent inhibition | |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not specified | More effective inhibitor than-shogaol | |

| NF-κB Transcriptional Activity | RAW 264.7 | LPS | Not specified | Highest inhibitory effect among pungent isolates from ginger |

Table 2: Inhibition of NF-κB Pathway Signaling Components by D10G

| Parameter Measured | Cell Type / System | Stimulant | D10G Concentration | Result (% Inhibition / Effect) | Reference |

| IκBα Phosphorylation | RAW 264.7 | LPS (TLR4 agonist) | 5-20 µM | Dose-dependent inhibition | |

| IκBα Phosphorylation | Primary Mouse Macrophages | MALP-2 (TLR2/6 agonist) | 20 µM | Significant inhibition | |

| IκBα Phosphorylation | Primary Mouse Macrophages | Flagellin (TLR5 agonist) | 20 µM | Significant inhibition | |

| IκBα Phosphorylation | RAW 264.7 | TNF-α | 20 µM | Significant inhibition | |

| IKKβ Catalytic Activity | Cell-free kinase assay | - | 10 µM | Direct inhibition | |

| IKKβ-elicited NF-κB Activity | RAW 264.7 | IKKβ vector | 20 µM | Significant inhibition |

Key Experimental Protocols

Reproducible experimental design is crucial for investigating the anti-inflammatory effects of D10G. The following protocols are based on methodologies described in foundational studies.

In Vitro Macrophage Stimulation Assay

This protocol is designed to assess the effect of D10G on the production of inflammatory mediators in macrophages stimulated with LPS.

Objective: To measure the inhibition of inflammatory markers (e.g., NO, cytokines) by D10G.

Materials:

-

Cell Line: RAW 264.7 murine macrophages or primary bone marrow-derived macrophages.

-

Culture Medium: DMEM with 10% FBS, penicillin, and streptomycin.

-

Reagents: this compound (D10G, >95% purity), Lipopolysaccharide (LPS from E. coli), Griess Reagent, ELISA kits for specific cytokines (e.g., IL-6, TNF-α).

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of D10G (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with no LPS and no D10G.

-

Incubation: Incubate the plates for a specified period (e.g., 12-24 hours for cytokine/NO measurement).

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Analysis:

-

Nitric Oxide (NO): Measure nitrite concentration in the supernatant using the Griess reagent.

-

Cytokines: Quantify the levels of IL-6, TNF-α, etc., using specific ELISA kits according to the manufacturer's instructions.

-

Gene Expression: For RT-PCR analysis, lyse the cells after a shorter incubation period (e.g., 4-6 hours) to extract RNA.

-

Caption: Workflow for assessing D10G's anti-inflammatory effects.

IKKβ Kinase Assay (Cell-free)

This protocol assesses the direct inhibitory effect of D10G on the catalytic activity of IKKβ.

Objective: To determine if D10G directly interacts with and inhibits IKKβ.

Materials:

-

Enzyme: Recombinant active IKKβ.

-

Substrate: GST-IκBα (a recombinant substrate for IKKβ).

-

Reagents: this compound (D10G), ATP (containing γ-32P-ATP for radioactive detection), kinase reaction buffer.

-

Equipment: SDS-PAGE equipment, autoradiography system.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant active IKKβ, and various concentrations of D10G or a known IKKβ inhibitor (positive control). Pre-incubate for 30 minutes at room temperature.

-

Initiate Kinase Reaction: Add the GST-IκBα substrate and ATP (spiked with γ-32P-ATP) to the mixture to start the reaction.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS sample buffer.

-

Analysis:

-

Boil the samples and resolve the proteins using SDS-PAGE.

-

Dry the gel and expose it to an X-ray film (autoradiography) to visualize the phosphorylated GST-IκBα bands.

-

The intensity of the radioactive bands corresponds to the level of IKKβ activity. A decrease in intensity in the presence of D10G indicates direct inhibition.

-

Conclusion and Future Directions

This compound is a potent anti-inflammatory compound that functions through the direct and irreversible inhibition of IKKβ, a central node in the pro-inflammatory NF-κB pathway. Its ability to suppress the expression of multiple inflammatory genes in response to various stimuli highlights its potential as a lead compound for the development of novel therapies for chronic inflammatory diseases and autoimmune disorders.

Future research should focus on in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) to validate these in vitro findings. Furthermore, investigations into its pharmacokinetics, bioavailability, and safety profile are essential steps for translating this promising natural product into a clinical candidate.

References

- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Dehydro-10-gingerdione and its Relation to Gingerols and Shogaols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-dehydro-10-gingerdione, a bioactive compound found in ginger (Zingiber officinale), and its chemical relationship with the more abundant ginger constituents, gingerols and shogaols. This document delves into their chemical structures, potential transformations, and comparative biological activities, with a particular focus on the anti-inflammatory properties of this compound. Detailed experimental protocols for the isolation, quantification, and biological evaluation of these compounds are provided, alongside quantitative data presented in structured tables for ease of comparison. Signaling pathway diagrams and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms and experimental designs discussed.

Introduction

The rhizome of Zingiber officinale, commonly known as ginger, is a rich source of various bioactive phenolic compounds, primarily categorized as gingerols, shogaols, and gingerdiones.[1] Among these,[2]-gingerol is the most abundant in fresh ginger, and upon dehydration or heating, it readily converts to the more pungent[2]-shogaol.[3][4] A less studied but potent bioactive constituent is this compound. This guide explores the intricate relationship between these compounds, their chemical properties, and their potential for therapeutic applications, particularly focusing on the anti-inflammatory mechanism of this compound.

Chemical Structures and Properties

Gingerols, shogaols, and this compound share a common vanilloid moiety (4-hydroxy-3-methoxyphenyl group) but differ in the structure of their alkyl chains.

Table 1: Chemical Properties of Key Ginger Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| -Gingerol | C21H34O4 | 366.5 | β-hydroxy ketone |

| -Shogaol | C21H32O3 | 332.5 | α,β-unsaturated ketone |

| This compound | C21H30O4 | 346.46 | α,β-unsaturated β-diketone |

Relationship and Transformation

The direct biosynthetic pathway from gingerols or shogaols to this compound is not yet fully elucidated in the scientific literature. However, their structural similarities strongly suggest a close biosynthetic relationship.

Gingerols to Shogaols Conversion

The conversion of gingerols to shogaols is a well-documented dehydration reaction that occurs during the drying or heating of ginger. This transformation is significant as shogaols are often found to be more pungent and, in some cases, possess enhanced biological activity compared to their gingerol precursors.

Table 2: Quantitative Data on the Conversion of-Gingerol to-Shogaol under Puffing

| Condition | -Gingerol (mg/g dried ginger) | -Shogaol (mg/g dried ginger) |

| Control | Not Specified | 4.84 |

| Puffed (980 kPa) | Not Specified | 99.10 |

Hypothetical Formation of this compound

While a direct conversion pathway is not confirmed, it is hypothesized that this compound may be formed through oxidation of-gingerol or-shogaol. The presence of the α,β-unsaturated ketone system in shogaols makes them potential precursors for further dehydrogenation to form the diketone moiety of dehydrogingerdiones.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

The Biosynthesis of 1-Dehydro-10-gingerdione in Zingiber officinale: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 1-dehydro-10-gingerdione in Zingiber officinale (ginger). It details the enzymatic pathways, presents available quantitative data, outlines experimental protocols for key assays, and visualizes the biosynthetic and regulatory pathways. This document is intended to serve as a valuable resource for researchers investigating the production of this and related bioactive compounds in ginger.

Introduction

Ginger (Zingiber officinale) is a globally significant spice and medicinal plant, renowned for its rich profile of bioactive compounds. Among these are the gingerols, shogaols, and gingerdiones, which contribute to its characteristic pungency and therapeutic properties. This compound, a member of the gingerdione family, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for elucidating its physiological role within the plant.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the well-established phenylpropanoid pathway, which generates a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce key intermediates that are then channeled into the formation of gingerols and related compounds. Evidence suggests that 1-dehydro-gingerdiones are immediate precursors to their corresponding gingerols[1].

The proposed biosynthetic pathway can be divided into two main stages:

-

Formation of Feruloyl-CoA: This stage involves the core phenylpropanoid pathway enzymes that convert L-phenylalanine into feruloyl-CoA.

-

Formation of this compound and subsequent reduction: This stage is catalyzed by a Type III polyketide synthase (PKS) and a subsequent reductase.

The key enzymatic steps are detailed below:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): CCoAOMT methylates the hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA, a key precursor for gingerol and gingerdione biosynthesis[2].

-

Polyketide Synthase (PKS): A Type III PKS is proposed to catalyze the condensation of feruloyl-CoA with malonyl-CoA units to form the backbone of this compound. Studies on the biosynthesis of 6-gingerol suggest that 1-dehydro-(6)-gingerdione is an intermediate formed by a PKS from feruloyl-CoA[1]. It is highly probable that a similar mechanism exists for the biosynthesis of this compound.

-

Reductase: The final step in the formation of 10-gingerol from this compound would involve the reduction of the α,β-unsaturated ketone, a reaction likely catalyzed by a reductase. The specific enzyme responsible for this step in Zingiber officinale has yet to be fully characterized.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the accumulation of its precursor, 10-gingerol, and the kinetic properties of upstream enzymes in other plant species provide valuable insights.

Table 1: Concentration of Gingerols in Zingiber officinale Rhizome at Different Developmental Stages

| Developmental Stage | 6-Gingerol (mg/g DW) | 8-Gingerol (mg/g DW) | 10-Gingerol (mg/g DW) |

| Early | 1.8 - 2.5 | 0.3 - 0.5 | 0.4 - 0.6 |

| Mid | 2.5 - 3.5 | 0.5 - 0.8 | 0.6 - 1.0 |

| Mature | 1.5 - 2.5 | 0.3 - 0.6 | 0.4 - 0.8 |

Data compiled from transcriptome analysis studies which show that the accumulation of gingerols starts at an early developmental stage of the rhizome.

Table 2: Representative Enzyme Kinetic Data for Phenylpropanoid Pathway Enzymes (from various plant species)

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | Source Organism |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | 0.1 - 5.0 | Various |

| Cinnamate-4-Hydroxylase (C4H) | trans-Cinnamic acid | 2.74 - 6.44 | 0.13 - 56.38 | Glycine max[3] |

| 4-Coumarate:CoA Ligase (4CL) | 4-Coumaric acid | 6.8 - 80 | 1.0 - 20.0 | Populus trichocarpa x P. deltoides[4] |

| Caffeoyl-CoA O-Methyltransferase (CCoAOMT) | Caffeoyl-CoA | 5 - 50 | 0.5 - 10.0 | Various |

Note: The kinetic values are indicative and can vary significantly depending on the specific isoenzyme, plant species, and assay conditions. Data for Zingiber officinale-specific enzymes are not yet widely available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of Gingerdiones and Gingerols by HPLC

Objective: To extract and quantify this compound and other related compounds from ginger rhizome tissue.

Materials:

-

Fresh or lyophilized ginger rhizome

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a C18 column and UV or MS detector

Protocol:

-

Sample Preparation:

-

Grind 1 g of fresh or 0.2 g of lyophilized ginger rhizome to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powder to a centrifuge tube and add 10 mL of methanol.

-

Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with 50% B, increase to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized for the specific compounds of interest.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm or Mass Spectrometry (MS) for more specific identification and quantification.

-

Quantification: Prepare a standard curve using a purified standard of this compound. Calculate the concentration in the sample based on the peak area.

-

In Vitro Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

Objective: To measure the activity of PAL in a crude protein extract from ginger tissue.

Materials:

-

Fresh ginger rhizome

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.8, 15 mM β-mercaptoethanol, 5 mM EDTA, 10% glycerol)

-

Polyvinylpolypyrrolidone (PVPP)

-

L-phenylalanine solution (50 mM)

-

Spectrophotometer

Protocol:

-

Protein Extraction:

-

Homogenize 1 g of fresh ginger tissue in 5 mL of ice-cold extraction buffer with 0.1 g of PVPP.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 800 µL of 100 mM Tris-HCl buffer (pH 8.8) and 100 µL of the crude protein extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 50 mM L-phenylalanine solution.

-

Monitor the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid absorbs) for 10-20 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid (9630 M-1cm-1).

-

In Vitro Assay for Polyketide Synthase (PKS) Activity

Objective: To detect the formation of this compound from feruloyl-CoA and malonyl-CoA using a crude protein extract from ginger.

Materials:

-

Fresh ginger rhizome

-

Protein extraction buffer (as for PAL assay)

-

Feruloyl-CoA solution (1 mM)

-

Malonyl-CoA solution (10 mM)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

LC-MS system

Protocol:

-

Protein Extraction: Prepare a crude protein extract from ginger rhizome as described for the PAL assay.

-

Enzyme Assay:

-

Prepare a reaction mixture containing 50 µL of reaction buffer, 10 µL of feruloyl-CoA solution, 10 µL of malonyl-CoA solution, and 30 µL of the crude protein extract.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol and vortexing.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to identify the formation of this compound. A product with the expected mass-to-charge ratio would indicate PKS activity.

-

Visualization of Pathways

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for PKS Activity Assay

Caption: Workflow for the in vitro PKS activity assay.

Signaling Pathways Regulating Gingerol Biosynthesis

Caption: Regulatory network of gingerol biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Zingiber officinale is a complex process that begins with the phenylpropanoid pathway and involves a key step catalyzed by a Type III polyketide synthase. While the general framework of this pathway is understood, further research is needed to fully characterize the specific enzymes involved, particularly the PKS responsible for the formation of the this compound backbone and the subsequent reductase. Elucidating the kinetic properties of these enzymes and the intricate regulatory networks that control their expression will be pivotal for developing strategies to enhance the production of this and other valuable bioactive compounds in ginger through metabolic engineering and advanced cultivation techniques. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Combined Metabolome and Transcriptome Analyses of Young, Mature, and Old Rhizome Tissues of Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential: A Technical Guide to Preliminary In-Vitro Studies of 1-Dehydro-10-gingerdione

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the preliminary in-vitro studies of 1-Dehydro-10-gingerdione (D10G), a pungent constituent isolated from ginger (Zingiber officinale). This document collates and presents the current understanding of D10G's mechanism of action, focusing on its anti-inflammatory properties. Detailed experimental protocols, quantitative data from key studies, and visualizations of the molecular pathways and experimental workflows are provided to support further research and drug development efforts in the realm of inflammatory and autoimmune disorders.

Core Mechanism of Action: Direct Inhibition of IKKβ and Suppression of the NF-κB Signaling Pathway

Preliminary in-vitro research has identified this compound as a potent anti-inflammatory agent. Its primary mechanism of action involves the direct and irreversible inhibition of IκB kinase β (IKKβ), a crucial enzyme in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4]

D10G specifically targets the cysteine residue Cys179 located in the activation loop of IKKβ.[2] This interaction disrupts the catalytic activity of IKKβ, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB dimer (typically p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

This targeted inhibition of the NF-κB pathway leads to the suppression of various inflammatory mediators. Studies have demonstrated that D10G effectively reduces the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in macrophage cell lines stimulated with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS), or the pro-inflammatory cytokine TNF-α. Notably, D10G has been shown to be more effective at inhibiting nitric oxide production in LPS-activated macrophages compared to other pungent constituents of ginger, such as-shogaol.

The targeted action of D10G on a key inflammatory signaling node suggests its therapeutic potential for NF-κB-associated inflammatory and autoimmune disorders.

Data Presentation: Quantitative Analysis of In-Vitro Efficacy

The following tables summarize the quantitative data from in-vitro studies on this compound, highlighting its inhibitory effects on key inflammatory markers and signaling events.

Table 1: Inhibitory Effects of this compound on NF-κB Activation and Inflammatory Gene Expression

| Parameter | Cell Line | Stimulant | D10G Concentration (µM) | Inhibition (%) | Reference |

| NF-κB Transcriptional Activity | RAW 264.7 | LPS | 30 | ~70% | |

| IκBα Phosphorylation | RAW 264.7 | LPS | 30 | Significant Inhibition | |

| iNOS Protein Expression | RAW 264.7 | LPS | 30 | Significant Inhibition | |

| COX-2 Protein Expression | RAW 264.7 | LPS | 30 | Significant Inhibition | |

| IL-6 mRNA Expression | RAW 264.7 | LPS | 30 | Significant Inhibition |

Note: Specific percentage inhibitions for IκBα phosphorylation and protein/mRNA expression were not explicitly quantified in the source abstracts but were described as significant. Further analysis of the full study is required for precise values.

Experimental Protocols

This section details the methodologies employed in the foundational in-vitro studies of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 and primary bone marrow-derived macrophages were utilized.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 143 U·mL⁻¹ benzylpenicillin potassium, and 100 µg·mL⁻¹ streptomycin sulfate, at 37°C in a 5% CO₂ humidified atmosphere. For stable transfectants (pNF-κB-SEAP-NPT), the medium was additionally supplemented with 500 µg·mL⁻¹ geneticin.

-

Treatment Protocol: Cells were pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agonist like LPS or TNF-α.

Western Blot Analysis

-

Objective: To determine the protein levels of p-IκBα, total IκBα, iNOS, and COX-2.

-

Methodology:

-

Following treatment, cells were harvested and lysed.

-

Protein concentrations were determined using a standard assay (e.g., Bradford or BCA).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-iNOS, anti-COX-2, and a loading control like anti-GAPDH).

-

After washing, the membrane was incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis was performed to quantify the relative protein expression levels.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Objective: To assess the mRNA expression levels of inflammatory genes such as iNOS, COX-2, and IL-6.

-

Methodology:

-

Total RNA was extracted from treated cells using a suitable method (e.g., TRIzol reagent).

-

The integrity and concentration of the RNA were determined.

-

First-strand cDNA was synthesized from the total RNA using reverse transcriptase and oligo(dT) primers.

-

The resulting cDNA was used as a template for PCR amplification with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH).

-

PCR products were resolved by agarose gel electrophoresis and visualized with a DNA stain (e.g., ethidium bromide).

-

In-Vitro IKKβ Kinase Assay

-

Objective: To directly measure the inhibitory effect of D10G on the catalytic activity of IKKβ.

-

Methodology:

-

Recombinant active IKKβ was incubated with a substrate (e.g., GST-IκBα) in a kinase reaction buffer.

-

The reaction was initiated by the addition of ATP.

-

Varying concentrations of this compound were included in the reaction mixture.

-

The reaction was stopped, and the phosphorylation of the substrate was assessed, typically by Western blot analysis using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

-

NF-κB Reporter Assay

-

Objective: To quantify the transcriptional activity of NF-κB.

-

Methodology:

-

RAW 264.7 cells stably transfected with a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., secreted alkaline phosphatase - SEAP) were used.

-

Cells were pre-treated with D10G and then stimulated with LPS.

-

The activity of the reporter protein in the cell culture supernatant was measured using a suitable assay (e.g., a colorimetric substrate for SEAP).

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for the in-vitro evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Dehydro-[10]-gingerdione | Endogenous Metabolite | 136826-50-1 | Invivochem [invivochem.com]

- 4. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of 1-Dehydro-10-gingerdione on Cytokine Production

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydro-10-gingerdione (D10G), a pungent bioactive compound isolated from the rhizomes of ginger (Zingiber officinale), has demonstrated significant anti-inflammatory properties. Scientific investigations have identified D10G as a potent modulator of cytokine production, primarily through its targeted inhibition of key inflammatory signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underlying D10G's effects, summarizes quantitative data on its impact on cytokine expression, details the experimental protocols used for its evaluation, and visualizes the critical signaling cascades and workflows. The primary mechanism of action involves the direct inhibition of IκB kinase β (IKKβ), a critical enzyme in the activation of the nuclear factor-κB (NF-κB) transcription factor, which regulates the expression of numerous pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of D10G in NF-κB-associated inflammatory and autoimmune disorders.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by directly targeting the NF-κB signaling cascade, a cornerstone of the innate immune response. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS), an agonist for Toll-like receptor 4 (TLR4), activate this pathway.

The key molecular target of D10G is IκB kinase β (IKKβ).[1][2][3] D10G directly and irreversibly inhibits the catalytic activity of IKKβ by interacting with a critical cysteine residue (Cys-179) in its activation loop.[1][2] This inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of target pro-inflammatory genes. This targeted action effectively suppresses the expression of NF-κB-regulated inflammatory mediators, including cytokines, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Data Presentation: Quantitative Effects on Cytokine & Inflammatory Mediator Production

The anti-inflammatory efficacy of D10G has been quantified in various studies, primarily using LPS-stimulated macrophage cell lines (e.g., RAW 264.7) and primary macrophages. D10G demonstrates a dose-dependent inhibition of key pro-inflammatory cytokines and enzymes.

Table 1: Effect of this compound on Pro-inflammatory Gene and Protein Expression in LPS-Stimulated Macrophages

| Target Analyte | Cell Type | D10G Concentration (µM) | Method of Detection | Observed Effect | Reference |

| IL-6 | RAW 264.7 | 5, 10, 20 | ELISA | Dose-dependent decrease in protein secretion. | |

| RAW 264.7 | 5, 10, 20 | RT-PCR | Dose-dependent decrease in mRNA expression. | ||

| TNF-α | BV-2 Microglia | 5, 10, 20 | ELISA | Dose-dependent decrease in protein secretion. | |

| iNOS | RAW 264.7 | 5, 10, 20 | Western Blot | Dose-dependent decrease in protein expression. | |

| RAW 264.7 | 5, 10, 20 | RT-PCR | Dose-dependent decrease in mRNA expression. | ||

| COX-2 | RAW 264.7 | 5, 10, 20 | Western Blot | Dose-dependent decrease in protein expression. | |

| RAW 264.7 | 5, 10, 20 | RT-PCR | Dose-dependent decrease in mRNA expression. |

Note: The table summarizes findings reported in the literature. Specific percentage inhibition values may vary between experiments.

Experimental Protocols & Methodologies

The evaluation of D10G's anti-inflammatory activity involves a series of standardized in-vitro assays designed to model an inflammatory response and measure the compound's inhibitory effects.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Plating: Cells are seeded in appropriate culture plates (e.g., 6-well for protein/RNA, 96-well for viability/ELISA) and allowed to adhere overnight.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of D10G (typically 1-20 µM) for 1-2 hours before stimulation with an inflammatory agent, most commonly LPS (1 µg/mL).

Analysis of Gene and Protein Expression

-

RNA Isolation and RT-PCR: Total RNA is extracted from cell lysates using a suitable kit. cDNA is synthesized via reverse transcription, and the relative mRNA expression levels of target genes (e.g., Il6, Tnf, Nos2, Ptgs2) are quantified using real-time PCR (qPCR), with a housekeeping gene like Actb (β-actin) used for normalization.

-

Western Blot Analysis: Cell lysates are prepared, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for target proteins (e.g., p-IκBα, IκBα, COX-2, iNOS, β-actin). Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Culture supernatants are collected after treatment and stimulation. The concentrations of secreted cytokines (e.g., IL-6, TNF-α) are measured using commercially available ELISA kits according to the manufacturer's instructions.

IKKβ Kinase Activity Assay

-

Cell-Free Assay: The direct inhibitory effect of D10G on IKKβ can be measured using a cell-free kinase assay. Recombinant IKKβ is incubated with its substrate (e.g., a GST-IκBα fragment) and ATP in the presence or absence of D10G. The level of substrate phosphorylation is then quantified, typically via immunoblotting with a phospho-specific antibody or through radiometric methods.

Logical Framework: From Molecular Interaction to Physiological Effect

The therapeutic potential of D10G is rooted in a clear, logical progression from a specific molecular interaction to a broad anti-inflammatory outcome. This cascade underscores its utility as a lead compound for drug development.

Conclusion and Therapeutic Implications

This compound is a potent anti-inflammatory natural product with a well-defined mechanism of action. By directly inhibiting IKKβ, it effectively shuts down the NF-κB signaling pathway, leading to a significant and dose-dependent reduction in the production of key pro-inflammatory cytokines such as IL-6 and TNF-α. The data consistently show its ability to suppress the expression of inflammatory enzymes like iNOS and COX-2 in cellular models of inflammation. This specific molecular targeting suggests that D10G has significant therapeutic potential for treating a range of inflammatory conditions and autoimmune disorders where NF-κB activation is a key pathological driver. Further pre-clinical and clinical investigations are warranted to fully explore its efficacy and safety profile as a novel anti-inflammatory agent.

References

- 1. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 1-Dehydro-10-gingerdione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dehydro-10-gingerdione (D10G), a pungent constituent isolated from the rhizomes of ginger (Zingiber officinale), has garnered significant interest within the scientific community for its potent anti-inflammatory properties.[1][2] This document provides detailed protocols for the proposed chemical synthesis of D10G for research purposes, along with comprehensive methodologies for evaluating its biological activity. The primary mechanism of action for D10G involves the direct inhibition of IκB kinase β (IKKβ), a critical kinase in the NF-κB signaling pathway.[1][3][4] By inhibiting IKKβ, D10G effectively suppresses the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes. These application notes offer researchers the necessary tools to synthesize and investigate the therapeutic potential of this compound in inflammatory and autoimmune disorders.

Proposed Synthesis of this compound

While this compound is naturally occurring, a reliable synthetic route is crucial for producing the compound in sufficient quantities for research. The following proposed synthesis is based on established organic chemistry principles and synthetic strategies for analogous compounds such as gingerdiones and other vanillin derivatives.

Reaction Scheme:

A plausible synthetic route involves a Claisen-Schmidt condensation reaction between vanillin and a suitable β-diketone precursor.

Step 1: Synthesis of the β-diketone precursor (Undecane-2,4-dione)

This can be achieved through the acylation of a ketone with an ester in the presence of a strong base. For example, the reaction of acetone with ethyl nonanoate using a base like sodium hydride.

Step 2: Claisen-Schmidt Condensation

The synthesized undecane-2,4-dione is then reacted with vanillin under basic conditions to yield this compound.

Materials and Reagents:

-

Vanillin

-

Acetone

-

Ethyl nonanoate

-

Sodium hydride (NaH)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Protocol:

-

Preparation of Undecane-2,4-dione:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous diethyl ether.

-

Add a solution of acetone in diethyl ether dropwise to the suspension while stirring.

-

Following the addition of acetone, add a solution of ethyl nonanoate in diethyl ether dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by the slow addition of water. The aqueous layer is acidified with dilute HCl and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield pure undecane-2,4-dione.

-

-

Synthesis of this compound:

-

Dissolve vanillin and undecane-2,4-dione in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is acidified with dilute HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude this compound is purified by recrystallization or column chromatography.

-

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of the NF-κB signaling pathway. Quantitative data from various studies are summarized below.

| Compound | Assay | Cell Line | IC₅₀ / Effect | Reference |

| This compound | NO Production Inhibition | LPS-activated RAW 264.7 macrophages | More effective than-shogaol | |

| 1-Dehydro--gingerdione | DPPH Radical Scavenging | - | High antioxidant potency | |

| 1-Dehydro--gingerdione | PGE₂ Production Inhibition | LPS-activated RAW 264.7 macrophages | Concentration-dependent inhibition | |

| 6-Dehydroshogaol | NO Synthesis Inhibition | Activated macrophages | IC₅₀: 5.80 ± 1.27 µM | |

| 1-Dehydro--gingerdione | NO Synthesis Inhibition | Activated macrophages | IC₅₀: 25.06 ± 4.86 µM | |

| 1-Dehydro-6-gingerdione | Cell Viability (Anticancer) | MDA-MB-231 cells | IC₅₀: 71.13 μM |

Experimental Protocols for Biological Evaluation

The following protocols are detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (synthesized or purchased)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the subsequent assay.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period to induce an inflammatory response.

IKKβ Kinase Assay

Materials:

-

Recombinant IKKβ enzyme

-

IKKβ substrate (e.g., GST-IκBα)

-

ATP, [γ-³²P]ATP

-

Kinase assay buffer

-

This compound

-

SDS-PAGE gels and reagents

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing recombinant IKKβ, kinase assay buffer, and the IKKβ substrate.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate using a phosphorimager.

-

Quantify the band intensities to determine the inhibitory effect of this compound on IKKβ activity.

Western Blot Analysis for NF-κB Pathway Proteins

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After cell treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a protein assay.

-

Denature the protein samples by boiling with SDS loading buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

RT-PCR for Inflammatory Gene Expression

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

PCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., iNOS, COX-2, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

Following cell treatment, extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a PCR master mix.

-

Analyze the gene expression levels using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.

Visualization of Pathways and Workflows

Signaling Pathway of this compound

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Biological Evaluation

This diagram outlines the general workflow for assessing the anti-inflammatory activity of this compound.

Caption: Workflow for evaluating the anti-inflammatory effects of D10G.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 1-Dehydro-10-gingerdione

Introduction

1-Dehydro-10-gingerdione is a bioactive phenolic compound found in the rhizomes of ginger (Zingiber officinale) and related species.[1] Structurally similar to other pungent constituents like gingerols and shogaols, it has garnered significant interest within the scientific community for its potent anti-inflammatory properties.[1][2][3] Accurate and precise quantification of this compound is crucial for standardizing herbal extracts, developing new therapeutic agents, and understanding its pharmacological mechanisms. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Quantification by HPLC with Electrochemical Detection (HPLC-ECD)

This method offers exceptional sensitivity for the analysis of electrochemically active compounds like this compound, making it ideal for detecting low concentrations in various sample matrices.[4]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, and column oven.

-

Detector: An electrochemical array detector (ECD).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reagents: HPLC-grade methanol, acetonitrile, and deionized water.

-

Standard: Purified this compound.

2. Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of HPLC-grade methanol. Store this stock solution at -80°C.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration curves. A typical concentration range for this compound is 0.1 to 1.0 µg/mL.

3. Sample Preparation (from Ginger Powder)

-

Extraction: Weigh 100 mg of ground ginger powder into a centrifuge tube. Add 10 mL of methanol.

-

Sonication/Shaking: Sonicate for 30 minutes or shake for 24 hours at room temperature to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture at 17,000 x g for 5 minutes.

-

Filtration and Dilution: Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered extract with methanol as needed to fall within the calibration curve range.

4. Chromatographic Conditions

-

Mobile Phase: A gradient elution using acetonitrile and an aqueous phase (e.g., 10 mM formic acid) is often effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10-20 µL.

-

ECD Settings: Apply a potential of +350 mV for optimal response.

5. Method Validation and Data Presentation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 1.0 µg/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Limit of Detection (LOD) | 7.3 – 20.2 pg | |

| Limit of Quantification (LOQ) | 14.5 – 40.4 pg | |

| Precision (RSD%) | < 5% | |

| Recovery | 90.1% - 110.8% |

Table 1. Summary of validation parameters for the HPLC-ECD method.

Application Note 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior selectivity and sensitivity, making it the gold standard for analyzing complex matrices like botanical extracts and biological fluids.

Experimental Protocol

1. Instrumentation and Materials

-

LC System: A UPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Reversed-phase C18 column (e.g., UPLC BEH C18, 1.7 µm).

-

Reagents: LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Standard: Purified this compound.

2. Standard Preparation

-

Stock Solution (0.1 mg/mL): Prepare a stock solution by dissolving 1 mg of this compound in 10 mL of methanol.

-

Working Solutions: Serially dilute the stock solution with methanol to prepare calibration standards, typically ranging from 0.2 to 200 ng/mL. An internal standard (e.g., paeonol) can be added to improve accuracy.

3. Sample Preparation

-

Extraction: Perform a methanol extraction as described in the HPLC-ECD protocol.

-

Dilution: Dilute the filtered extract with the initial mobile phase composition to a final concentration suitable for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for gingerdiones.

-

MS Parameters:

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor Ion [M-H]⁻: m/z 345.2 for this compound (C21H30O4).

-